molecular formula C10H19NO2 B8735447 2-Amino-3-cycloheptylpropanoic acid

2-Amino-3-cycloheptylpropanoic acid

Cat. No. B8735447
M. Wt: 185.26 g/mol
InChI Key: WJKZEQGDVZCGPZ-UHFFFAOYSA-N
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Patent
US06482951B2

Procedure details

To a solution of 2-(Benzhydrylidene-amino)-3-cycloheptyl-propionic acid tert-butyl ester (1.34 g; 3.31 mmol) in methanol (5 mL) was added 10N HCl solution (15 mL) and the mixture heated to reflux. After 15 h, the mixture was allowed to cool to room temperature and transferred to a separatory funnel and washed with ethyl acetate. The aqueous layer was then neutralized with concentrated ammonium hydroxide solution and the white solid was filtered off and air dried to give 329 mg of 2-Amino-3-cycloheptyl-propionic acid.
Name
2-(Benzhydrylidene-amino)-3-cycloheptyl-propionic acid tert-butyl ester
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:30])[CH:7]([N:16]=C(C1C=CC=CC=1)C1C=CC=CC=1)[CH2:8][CH:9]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)(C)(C)C.Cl>CO>[NH2:16][CH:7]([CH2:8][CH:9]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)[C:6]([OH:30])=[O:5]

Inputs

Step One
Name
2-(Benzhydrylidene-amino)-3-cycloheptyl-propionic acid tert-butyl ester
Quantity
1.34 g
Type
reactant
Smiles
C(C)(C)(C)OC(C(CC1CCCCCC1)N=C(C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to reflux
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
WASH
Type
WASH
Details
washed with ethyl acetate
FILTRATION
Type
FILTRATION
Details
the white solid was filtered off
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NC(C(=O)O)CC1CCCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 329 mg
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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